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Compound of Interest

Compound Name: Ubrogepant

Cat. No.: B612305

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy and safety of ubrogepant,
a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, for the acute
treatment of migraine. The data presented is aggregated from multiple pivotal clinical trials and
compared with other acute migraine treatments. Detailed experimental protocols and a
visualization of the underlying signaling pathway are included to support further research and
drug development efforts.

Mechanism of Action

Ubrogepant functions by competitively blocking the CGRP receptor, thereby inhibiting the
downstream effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.
During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to
vasodilation and neurogenic inflammation. By antagonizing the CGRP receptor, ubrogepant
mitigates these effects without causing the vasoconstriction associated with triptans.
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Ubrogepant's Mechanism of Action

Efficacy of Ubrogepant: A Meta-Analysis of Pivotal
Trials

The efficacy of ubrogepant for the acute treatment of migraine has been primarily established
in two large, randomized, double-blind, placebo-controlled phase 3 trials: ACHIEVE | and
ACHIEVE Il. The following tables summarize the pooled efficacy data from these trials.
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Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-
Dose

Ubrogepant 50 mg Ubrogepant 100 mg

Outcome Placebo (n=1122)
(n=1118) (n=557)
Pain Freedom 20.5% 21.2% 13.0%
Odds Ratio (95% CI)
1.72 (1.34, 2.22) 1.88 (1.35, 2.62)
vs. Placebo
P-value vs. Placebo <0.001 <0.001
Absence of Most
Bothersome 38.7% 37.7% 27.6%
Symptom?
Odds Ratio (95% CI)
1.68 (1.37, 2.05) 1.59 (1.21, 2.09)
vs. Placebo
P-value vs. Placebo <0.001 <0.001

IMost bothersome symptom (MBS) was self-identified by patients as photophobia,
phonophobia, or nausea.

Table 2: Secondary Efficacy Endpoints at 2 Hours Post-
Dose
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Outcome Ubrogepant 50 mg Ubrogepant 100 mg Placebo
Pain Relief2 60.7% 61.4% 49.1%
P-value vs. Placebo <0.001 <0.001
Absence of

) 43.8% 35.5%
Photophobia
P-value vs. Placebo <0.05
Absence of

) 54.1% 46.3%
Phonophobia
P-value vs. Placebo <0.05

2Pain relief was defined as a reduction in headache severity from moderate or severe to mild or
no pain.

Safety and Tolerability of Ubrogepant

The safety profile of ubrogepant has been demonstrated to be favorable in clinical trials. The
most common adverse events are generally mild to moderate in severity.

Table 3: Common Treatment-Emergent Adverse Events

(within 48 hours)

Ubrogepant 50 mg

Ubrogepant 100 mg

Adverse Event Placebo (n=984)

(n=954) (n=557)
Nausea 1.9% 4.1% 1.8%
Somnolence/Fatigue 1.3% 2.5% 0.9%
Dizziness 1.4% 2.1% 1.6%
Dry Mouth 0.5% 2.3% 0.4%

Serious adverse events were rare and not considered to be treatment-related.[1]
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Comparison with Other Acute Migraine Treatments

Direct head-to-head comparative trials between ubrogepant and other acute migraine
treatments are limited. However, network meta-analyses provide indirect comparisons.

Table 4: Indirect Comparison of Efficacy for Pain

Ereedom at 2 Hours (Odds Ratio vs. Placebo)

Treatment Odds Ratio (95% Credible Interval)
Ubrogepant 50 mg 1.8 (1.3, 2.5)

Ubrogepant 100 mg 1.97 (1.27, 3.07)

Rimegepant 75 mg 2.0 (1.45, 2.75)

Lasmiditan 100 mg 2.28 (1.75, 2.96)

Lasmiditan 200 mg 2.88(2.22, 3.73)

Sumatriptan 100 mg 2.8(2.2,3.6)

Eletriptan 40 mg 4.8 (3.6, 6.4)

Data from a network meta-analysis. Indirect comparisons should be interpreted with caution.

Triptans, such as sumatriptan and eletriptan, generally show higher efficacy for 2-hour pain
freedom in these indirect comparisons. However, gepants like ubrogepant offer an alternative
for patients with contraindications to triptans (e.g., cardiovascular disease) or those who
experience intolerable side effects.

Experimental Protocols of Pivotal Trials (ACHIEVE |
& 1l)

A standardized methodology was employed across the ACHIEVE | and ACHIEVE Il trials to
ensure robust and comparable data.

Study Design
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Type: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group,
single-attack trials.

Population: Adults aged 18-75 years with a history of migraine with or without aura for at
least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.

Intervention: Participants were randomized to receive ubrogepant (50 mg or 100 mg in
ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo to treat a single migraine attack of
moderate to severe pain intensity.

Primary Endpoints:

o Pain freedom at 2 hours post-dose: Defined as a reduction in headache severity from
moderate or severe to no pain.

o Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS was
identified by the patient from a choice of photophobia, phonophobia, or nausea.

Key Secondary Endpoints:

o Pain relief at 2 hours post-dose.

o Sustained pain freedom from 2 to 24 hours.

o Absence of photophobia, phonophobia, and nausea at 2 hours post-dose.

Key Inclusion Criteria:

o History of migraine for >1 year, consistent with ICHD-3 criteria.

o Migraine onset before age 50.

o 2-8 moderate to severe migraine attacks per month for the 3 months prior to screening.

Key Exclusion Criteria:

o History of hemiplegic or basilar migraine.
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o Use of acute migraine medication on =10 days per month.
o Concomitant use of strong CYP3A4 inhibitors.

o History of significant cardiovascular disease.

Experimental Workflow
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ACHIEVE Trials Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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